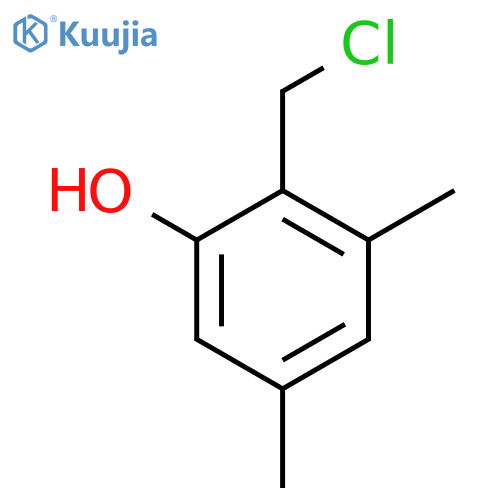Cas no 1806537-26-7 (2,4-Dimethyl-6-hydroxybenzyl chloride)

1806537-26-7 structure
商品名:2,4-Dimethyl-6-hydroxybenzyl chloride
CAS番号:1806537-26-7
MF:C9H11ClO
メガワット:170.636041879654
CID:5001917
2,4-Dimethyl-6-hydroxybenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-6-hydroxybenzyl chloride
-
- インチ: 1S/C9H11ClO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,5H2,1-2H3
- InChIKey: ZIZAKKCOGSLATG-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CC(C)=CC=1C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2
2,4-Dimethyl-6-hydroxybenzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013796-250mg |
2,4-Dimethyl-6-hydroxybenzyl chloride |
1806537-26-7 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010013796-1g |
2,4-Dimethyl-6-hydroxybenzyl chloride |
1806537-26-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
| Alichem | A010013796-500mg |
2,4-Dimethyl-6-hydroxybenzyl chloride |
1806537-26-7 | 97% | 500mg |
815.00 USD | 2021-07-05 |
2,4-Dimethyl-6-hydroxybenzyl chloride 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
1806537-26-7 (2,4-Dimethyl-6-hydroxybenzyl chloride) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
